Cas no 1798717-76-6 (1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine)

1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine is a specialized sulfonylpiperazine derivative featuring a difluorophenyl and propargyl functional group. Its structural design offers potential utility in medicinal chemistry and drug development, particularly as a versatile intermediate for synthesizing biologically active compounds. The difluorophenyl moiety enhances metabolic stability and binding affinity, while the propargyl group provides a reactive handle for further modifications via click chemistry or other coupling reactions. This compound’s well-defined molecular architecture makes it suitable for exploring structure-activity relationships in targeted therapeutic applications. High purity and consistent synthesis ensure reliability for research purposes.
1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine structure
1798717-76-6 structure
Product Name:1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine
CAS No:1798717-76-6
MF:C14H16F2N2O2S
MW:314.350849151611
CID:5925404
PubChem ID:86785464
Update Time:2025-05-21

1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[(2,4-difluorophenyl)methylsulfonyl]-4-prop-2-ynylpiperazine
    • AKOS033482521
    • 1-[(2,4-difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine
    • EN300-6575915
    • Z1627611133
    • 1798717-76-6
    • 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine
    • Inchi: 1S/C14H16F2N2O2S/c1-2-5-17-6-8-18(9-7-17)21(19,20)11-12-3-4-13(15)10-14(12)16/h1,3-4,10H,5-9,11H2
    • InChI Key: OIVBWOXNWYMCAV-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC(=CC=1F)F)(N1CCN(CC#C)CC1)(=O)=O

Computed Properties

  • Exact Mass: 314.09005526g/mol
  • Monoisotopic Mass: 314.09005526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 489
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 49Ų

1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6575915-0.05g
1-[(2,4-difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine
1798717-76-6 95.0%
0.05g
$212.0 2025-03-13

Additional information on 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine

Comprehensive Overview of 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine (CAS No. 1798717-76-6)

1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine, with the CAS number 1798717-76-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of sulfonyl piperazine derivatives, which are known for their versatile applications in drug discovery and development. The presence of both difluorophenyl and propynyl moieties in its structure makes it a unique candidate for studying enzyme inhibition and receptor modulation.

The compound's molecular formula and structural features have been extensively analyzed using advanced techniques such as NMR spectroscopy and mass spectrometry. Researchers are particularly interested in its potential as a kinase inhibitor, a topic that aligns with current trends in targeted cancer therapies. Given the rising global focus on precision medicine, compounds like 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine are being explored for their ability to interact with specific cellular pathways.

One of the most frequently searched questions related to this compound is: "What are the potential applications of sulfonyl piperazine derivatives in drug development?" This reflects the growing curiosity about small molecule therapeutics and their role in treating complex diseases. The compound's sulfonyl group is particularly noteworthy, as it often enhances binding affinity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Another area of interest is the compound's synthetic route. Researchers and chemists often search for "efficient synthesis methods for 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine" to optimize its production for large-scale studies. Recent advancements in green chemistry have also prompted investigations into more sustainable synthesis protocols, reducing the use of hazardous reagents.

In the context of drug repurposing, this compound has shown promise in preliminary studies for its potential to modulate G-protein-coupled receptors (GPCRs). GPCRs are a hot topic in pharmacology, with many users searching for "new GPCR modulators 2024" or "sulfonyl piperazine GPCR interactions". The compound's difluorophenyl group may contribute to its selectivity and potency, though further validation is required.

From a structural-activity relationship (SAR) perspective, the propynyl side chain offers opportunities for further derivatization. This flexibility is crucial for optimizing pharmacokinetic properties, a common concern in drug design. Searches like "how to improve the bioavailability of piperazine derivatives" highlight the demand for innovative solutions in this field.

Lastly, the compound's physicochemical properties, such as solubility and logP, are critical for its formulation development. These factors are often explored in queries like "piperazine derivative formulation challenges". As the pharmaceutical industry shifts toward patient-centric drug delivery, understanding these properties becomes even more essential.

In summary, 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine (CAS No. 1798717-76-6) represents a compelling area of research with broad implications for drug discovery and molecular pharmacology. Its unique structure and functional groups position it as a valuable tool for addressing unmet medical needs, particularly in the realms of kinase inhibition and GPCR modulation.

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